![molecular formula C18H14O6 B14471734 7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one CAS No. 72357-36-9](/img/structure/B14471734.png)
7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one is a natural product derived from plant sources. It is a complex organic compound with the empirical formula C19H16O7 and a molecular weight of 356.33 g/mol . This compound is known for its unique structure, which includes a dioxolo ring fused to a chromenone core, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one typically starts from benzo[d][1,3]dioxol-5-ol. This precursor is reacted with 3-bromopropanoic acid, followed by the reaction with oxalyl chloride to afford 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one . The aldol condensation of this intermediate with aromatic aldehydes leads to the formation of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach involves multi-step organic synthesis under controlled conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including cytotoxic effects on cancer cells.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-diabetic effects.
Industry: Utilized in the development of nutraceuticals and natural products.
Wirkmechanismus
The mechanism of action of 7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating certain signaling pathways . The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins and enzymes involved in cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,9-Dimethoxy-6-(4-methoxyphenyl)-8H-1,3-dioxolo[4,5-g]benzopyran-8-one
- 6-(3,4-Dimethoxyphenyl)-4,7,9-trimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one
Uniqueness
What sets 7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one apart from similar compounds is its unique dioxolo ring fused to the chromenone core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
72357-36-9 |
|---|---|
Molekularformel |
C18H14O6 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
7,9-dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C18H14O6/c1-20-17-13-11(8-12-16(17)23-9-22-12)24-15(18(21-2)14(13)19)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
FMGYNNLSADZXSW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=CC3=C1OCO3)OC(=C(C2=O)OC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


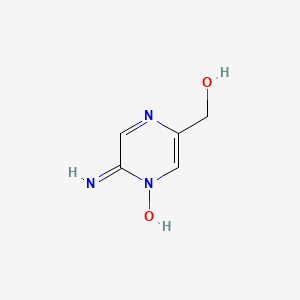
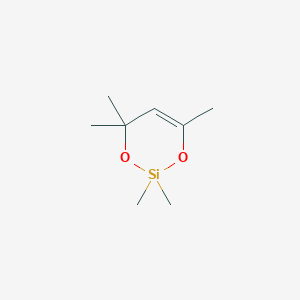
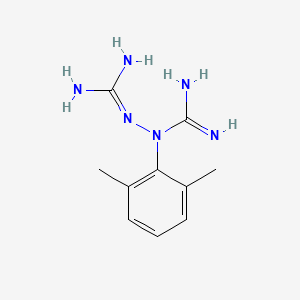

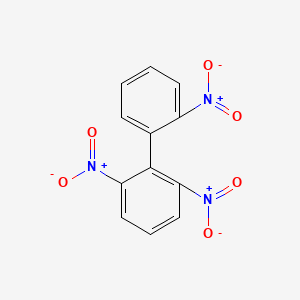
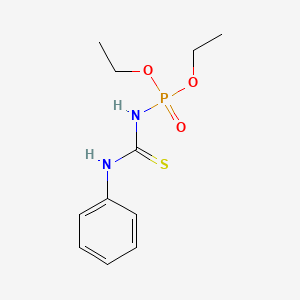
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471692.png)
![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
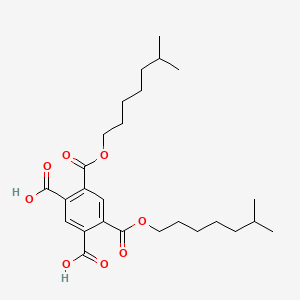
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)
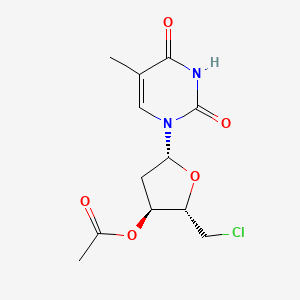
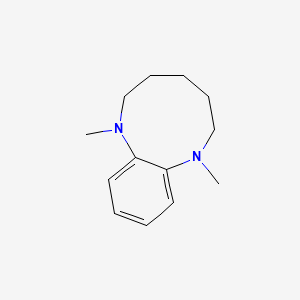
![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)
